molecular formula C18H28O4SSi B12831209 2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate

2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B12831209
M. Wt: 368.6 g/mol
InChI Key: IONHIXRTKUCDTN-UHFFFAOYSA-N
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Description

2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate is a compound that features a tert-butyldimethylsilyl-protected alkyne group and a 4-methylbenzenesulfonate ester. This compound is often used in organic synthesis due to its unique reactivity and protective group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-((3-(tert-butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethanol. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide.

    Deprotection Reactions: Removal of the tert-butyldimethylsilyl group yields the free alkyne.

Scientific Research Applications

2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate is used in various scientific research applications:

Mechanism of Action

The mechanism of action for 2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate primarily involves its reactivity as an electrophile and its ability to undergo deprotection reactions. The sulfonate ester group is a good leaving group, making the compound reactive towards nucleophiles. The tert-butyldimethylsilyl group can be removed to reveal a reactive alkyne, which can participate in various organic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)ethyl 4-methylbenzenesulfonate is unique due to the combination of the tert-butyldimethylsilyl-protected alkyne and the sulfonate ester group, which provides a versatile platform for various synthetic transformations.

Properties

Molecular Formula

C18H28O4SSi

Molecular Weight

368.6 g/mol

IUPAC Name

2-[3-[tert-butyl(dimethyl)silyl]prop-2-ynoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C18H28O4SSi/c1-16-8-10-17(11-9-16)23(19,20)22-14-13-21-12-7-15-24(5,6)18(2,3)4/h8-11H,12-14H2,1-6H3

InChI Key

IONHIXRTKUCDTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C[Si](C)(C)C(C)(C)C

Origin of Product

United States

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